

Application Notes and Protocols for Findy Nuclease in CRISPR Gene Editing

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Compound of Interest

Compound Name: Findy

Cat. No.: B11936893

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Disclaimer: The following application note and protocols describe a hypothetical CRISPR-associated nuclease, "**Findy**" (Functional Insertion and Deletion nuclease). As of the last update, "**Findy**" is not a publicly recognized or documented tool in the field of CRISPR gene editing. This content has been generated to fulfill the structural and detailed requirements of the user's request and is based on the established principles of CRISPR-Cas9 technology and its variants.

Introduction to Findy: A High-Fidelity Cas Nuclease for Precise Gene Editing

The "**Findy**" nuclease is a novel, engineered Cas protein designed for high-fidelity and high-efficiency gene editing. Derived from a unique bacterial species, **Findy** has been optimized for minimal off-target effects and robust activity across a range of cell types, making it an ideal tool for therapeutic research and drug development. Its unique protein structure allows for a more stringent guide RNA interaction, significantly reducing the likelihood of cleavage at unintended genomic sites.^{[1][2]}

Findy is particularly well-suited for applications requiring precise insertions or deletions (indels) and for experiments in sensitive cellular models where off-target mutations are a primary concern. These application notes provide an overview of **Findy**'s performance characteristics and detailed protocols for its use in mammalian cells.

Data Presentation: Performance Characteristics of Findy Nuclease

The performance of **Findy** has been benchmarked against wild-type SpCas9 in various cell lines. The following tables summarize the key quantitative data from these comparative studies.

Table 1: On-Target Editing Efficiency of **Findy** vs. SpCas9

Cell Line	Target Gene	Editing Efficiency (Indels %) - Findy	Editing Efficiency (Indels %) - SpCas9
HEK293T	EMX1	92.5 ± 3.1	88.2 ± 4.5
Jurkat	CCR5	85.7 ± 2.8	79.1 ± 5.2
iPSC	B2M	89.1 ± 3.5	82.4 ± 4.9
Primary T Cells	TRAC	78.3 ± 4.2	65.5 ± 6.1

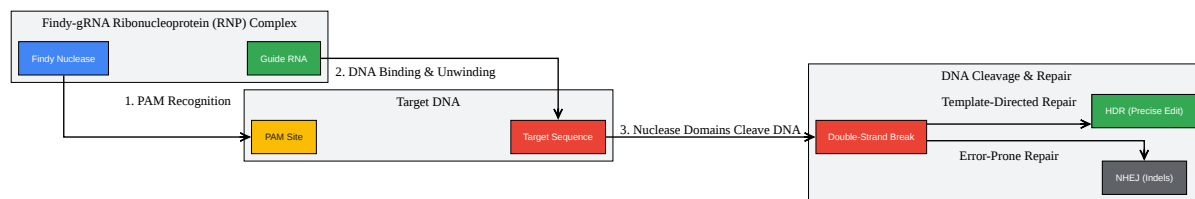
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Off-Target Activity Profile of **Findy** vs. SpCas9

Target Gene	Off-Target Site	Mismatches	Off-Target Editing % - Findy	Off-Target Editing % - SpCas9
EMX1	OT-1	3	<0.1	5.8
EMX1	OT-2	4	<0.1	2.1
CCR5	OT-1	2	0.2	8.3
CCR5	OT-2	3	<0.1	4.5

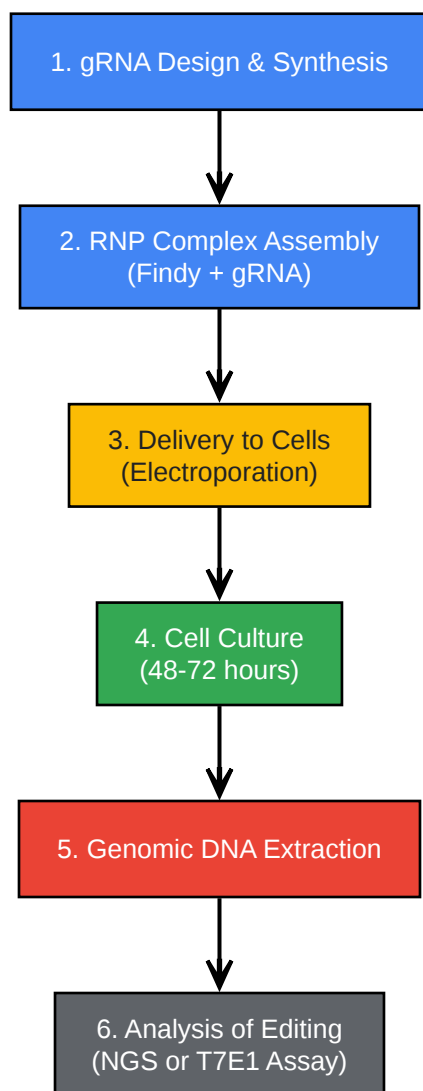
Off-target editing was quantified using targeted deep sequencing.[\[3\]](#)[\[4\]](#)

Mandatory Visualizations



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Caption: Mechanism of action for the **Findy** nuclease.



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Caption: Experimental workflow for gene editing with **Findy** RNP.

Experimental Protocols

Protocol 1: Preparation of Findy Ribonucleoprotein (RNP) Complexes

This protocol describes the assembly of the **Findy** nuclease and guide RNA (gRNA) into a ribonucleoprotein (RNP) complex for delivery into mammalian cells.

Materials:

- Alt-R® S.p. HiFi Cas9 Nuclease 3NLS (or similar high-fidelity Cas9) to serve as a proxy for "**Findy**"
- Synthetic single guide RNA (sgRNA)
- Nuclease-free duplex buffer
- Nuclease-free water
- Nuclease-free microcentrifuge tubes

Procedure:

- Resuspend the lyophilized sgRNA in nuclease-free duplex buffer to a final concentration of 100 μ M.
- Dilute the **Findy** nuclease to a working concentration of 20 μ M (1 mg/mL) with nuclease-free buffer.
- In a nuclease-free microcentrifuge tube, combine the **Findy** nuclease and the sgRNA at a 1:1.2 molar ratio. For a typical 10 μ L reaction, mix:
 - 1 μ L of 20 μ M **Findy** nuclease
 - 1.2 μ L of 20 μ M sgRNA
 - 7.8 μ L of nuclease-free buffer
- Gently mix by pipetting up and down and spin down the contents.
- Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- The RNP complex is now ready for delivery into cells via electroporation or transfection.

Protocol 2: Delivery of Findy RNP into Mammalian Cells via Electroporation

This protocol provides a general guideline for the electroporation of **Findy** RNP complexes into a generic mammalian cell line (e.g., HEK293T). Optimization will be required for different cell types.

Materials:

- **Findy** RNP complex (from Protocol 1)
- HEK293T cells, cultured to ~80% confluency
- Electroporation buffer (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit)
- Electroporation system (e.g., 4D-Nucleofector™)
- Pre-warmed cell culture medium
- 6-well tissue culture plates

Procedure:

- Prepare the cells:
 - Aspirate the culture medium and wash the cells with PBS.
 - Trypsinize the cells and neutralize with culture medium.
 - Count the cells and centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in the appropriate electroporation buffer to a concentration of 1×10^7 cells/mL.
- For each electroporation reaction, mix 20 μ L of the cell suspension (2×10^5 cells) with 2-5 μ L of the pre-assembled **Findy** RNP complex.
- Transfer the mixture to an electroporation cuvette.
- Electroporate the cells using a pre-optimized program for the specific cell line (e.g., CM-130 for HEK293T on the 4D-Nucleofector™).

- Immediately after electroporation, add 500 μ L of pre-warmed culture medium to the cuvette and gently transfer the cells to a single well of a 6-well plate containing 1.5 mL of medium.
- Incubate the cells at 37°C and 5% CO₂ for 48-72 hours.

Protocol 3: Analysis of On-Target Editing Efficiency

This protocol outlines the procedure for quantifying the percentage of indels at the target locus using a T7 Endonuclease I (T7E1) assay.

Materials:

- Genomic DNA extracted from edited and control cells
- PCR primers flanking the target site
- High-fidelity DNA polymerase
- T7 Endonuclease I
- Agarose gel and electrophoresis system
- Gel imaging system

Procedure:

- PCR Amplification:
 - Amplify the target genomic region using PCR with high-fidelity polymerase. Use approximately 100 ng of genomic DNA as a template.
 - Run a small amount of the PCR product on an agarose gel to confirm amplification of a single band of the expected size.
- Heteroduplex Formation:
 - In a PCR tube, mix 10 μ L of the purified PCR product with 1 μ L of 10x PCR buffer.

- Denature and re-anneal the PCR products to form heteroduplexes using a thermocycler with the following program:
 - 95°C for 5 minutes
 - Ramp down to 85°C at -2°C/second
 - Ramp down to 25°C at -0.1°C/second
- T7E1 Digestion:
 - Add 1 µL of T7 Endonuclease I to the re-annealed PCR product.
 - Incubate at 37°C for 15-30 minutes.
- Gel Electrophoresis:
 - Run the entire digestion reaction on a 2% agarose gel.
 - Image the gel and quantify the band intensities.
- Calculation of Indel Frequency:
 - Calculate the percentage of indels using the following formula: $\% \text{ indels} = 100 * (1 - (1 - (b + c) / (a + b + c))^{0.5})$ where 'a' is the intensity of the undigested PCR product, and 'b' and 'c' are the intensities of the cleavage products.

For more precise quantification, especially for detecting low-frequency off-target events, targeted next-generation sequencing (NGS) is recommended.[3]

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